3-硝基-1-萘甲酸

描述

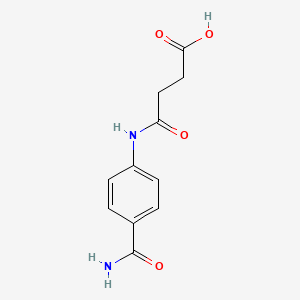

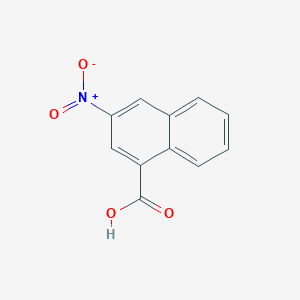

3-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . This compound is used in laboratory chemicals and in the manufacture of other chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Nitro-1-naphthoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) .

Physical And Chemical Properties Analysis

3-Nitro-1-naphthoic acid has a molecular weight of 217.18 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 83.1 Ų .

科学研究应用

溶液中偶极矩

- 研究: 藤田 T.、越水 K. 和三井 T.(1967 年)的“取代的 n-萘甲酸和 1-萘甲酸甲酯的偶极矩”。

- 应用: 研究了萘甲酸的偶极矩,包括溶液中用硝基取代的萘甲酸。这项研究对于了解这些化合物中羧基的构象和旋转异构至关重要,这对于各种化学和物理应用至关重要 (Fujita, Koshimizu, & Mitsui, 1967)。

钍和锆的分析化学测定

- 研究: Datta, S. K.(1957 年)的“某些有机化合物的分析方面。第 6 部分。2-羟基-3-萘甲酸在测定钍和锆中的应用”。

- 应用: 利用 2-羟基-3-萘甲酸的衍生物,包括硝基衍生物,对钍和锆进行重量分析测定。这与从各种离子中分离这些元素以及从独居石砂中提取钍有关 (Datta, 1957)。

光存储器件中的光重排

- 研究: Dvornikov, A.、Taylor, C. M.、Liang, Y. 和 Rentzepis, P.(1998 年)的“1-硝基-萘甲醛的光重排机制及其在三维光存储器件中的应用”。

- 应用: 探索了 1-硝基-2-萘甲醛的光重排,这是为双光子三维光存储器件开发新存储材料的关键组成部分。这展示了硝基萘甲酸衍生物在先进数据存储技术中的潜力 (Dvornikov, Taylor, Liang, & Rentzepis, 1998)。

铁形态测定中的环境化学

- 研究: Witter, A. 和 Luther, G.(1998 年)的“使用动力学方法测定西北大西洋深度铁有机络合变化”。

- 应用: 研究了使用 1-亚硝基-2-萘酚(一种相关化合物)研究海水中的铁形态和动力学。这项研究对于了解海洋环境中铁的分布和生物利用度至关重要,有助于我们了解海洋化学和环境科学 (Witter & Luther, 1998)。

苦味酸检测的荧光传感器

- 研究: Chahal, M. 和 Sankar, M.(2015 年)的“1,8-萘啶基荧光受体在水性介质中检测苦味酸”。

- 应用: 证明了基于 1,8-萘啶的传感器可用于检测包括苦味酸在内的各种硝基芳烃。这项研究强调了萘甲酸衍生物在开发用于水中危险物质的灵敏、环保检测方法中的相关性 (Chahal & Sankar, 2015)。

水中的荧光光谱分析

- 研究: Cañada-Cañada, F. 和 Rodríguez-Cáceres, M. I.(2006 年)的“使用其与锆 (IV) 和 β-环糊精的三元络合物进行 3-羟基-2-萘甲酸的荧光光谱测定:在河水中测定的应用”。

- 应用: 开发了一种在河水中测定 3-羟基-2-萘甲酸的方法。这项研究突出了萘甲酸衍生物在环境监测和分析中的作用 (Cañada-Cañada & Rodríguez-Cáceres, 2006)。

废水中的亚硝酸盐检测和吸附

- 研究: Awual, R.、Hasan, M.、Islam, A.、Rahman, M. M.、Asiri, A.、Khaleque, A. 和 Sheikh, C.(2019 年)的“引入一种胺官能化新型共轭材料,用于从废水中检测和吸附有毒亚硝酸盐”。

- 应用: 提出了一种用 4-硝基-1-萘胺配体官能化的新型材料,用于监测和去除水中的亚硝酸盐。这项研究表明了萘甲酸衍生物在水处理和污染控制中的潜力 (Awual 等人,2019)。

安全和危害

3-Nitro-1-naphthoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and face protection, should be worn when handling this compound . It should be kept in a dry, cool, and well-ventilated place .

作用机制

Target of Action

The primary target of 3-Nitro-1-naphthoic acid is succinate dehydrogenase , a key enzyme in the tricarboxylic acid (TCA) cycle . This enzyme plays a crucial role in energy production within cells, converting succinate into fumarate and facilitating the transfer of electrons to the electron transport chain for ATP production .

Mode of Action

3-Nitro-1-naphthoic acid acts as an irreversible inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, disrupting the TCA cycle and leading to a deficiency in ATP production . This results in cellular hypoxia and damage due to energy deprivation .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-Nitro-1-naphthoic acid affects the TCA cycle and the electron transport chain, two central biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, causing energy deprivation within the cell . Additionally, the inhibition of succinate dehydrogenase can lead to the excessive production of free radicals, contributing to oxidative stress .

Result of Action

The action of 3-Nitro-1-naphthoic acid leads to cellular hypoxia and damage due to ATP deficiency . The excessive production of free radicals can also result in oxidative stress, which can cause further cellular damage . These effects at the cellular level can lead to tissue damage and contribute to the symptoms of diseases such as Huntington’s disease .

Action Environment

The action of 3-Nitro-1-naphthoic acid can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state and, consequently, its ability to interact with its target. Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy. For example, under low oxygen concentrations, nitration predominates, while at high oxygen concentrations, lipid peroxidation is the major pathway .

属性

IUPAC Name |

3-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNZIGOFCKHWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282467 | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-naphthoic acid | |

CAS RN |

4507-84-0 | |

| Record name | 4507-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)